3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(3-methylphenyl)ethyl]propanamide
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Overview
Description
3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: Compounds with similar triazoloquinazoline cores, such as 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide, share structural similarities and may exhibit comparable biological activities.
Other Heterocyclic Compounds: Compounds like pyrazoloquinazolines and imidazoquinazolines also share some structural features and biological properties with triazoloquinazolines.
Uniqueness
The uniqueness of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide lies in its specific substitution pattern and the presence of both triazole and quinazoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H27N5O2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(3-methylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H27N5O2/c1-20-8-7-11-21(18-20)16-17-29-26(34)15-14-25-30-31-28-32(19-22-9-3-2-4-10-22)27(35)23-12-5-6-13-24(23)33(25)28/h2-13,18H,14-17,19H2,1H3,(H,29,34) |
InChI Key |
GVXKGZBZSQSSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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